molecular formula C8H4Cl2N2O2 B13031398 4,5-Dichloro-1H-indazole-3-carboxylic acid

4,5-Dichloro-1H-indazole-3-carboxylic acid

Cat. No.: B13031398
M. Wt: 231.03 g/mol
InChI Key: HBSOKMAQOIKMAB-UHFFFAOYSA-N
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Description

4,5-Dichloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1H-indazole-3-carboxylic acid typically involves the reaction of 4,5-dichloro-1H-indazole with a carboxylating agent. One common method includes the use of anhydrous acetic acid and phosphorus oxychloride under reflux conditions. The reaction is carried out at 90°C for 14 hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted indazoles, amines, and larger heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit cell growth by blocking specific signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxylic acid
  • 5-Chloro-1H-indazole-3-carboxylic acid
  • 4,5-Dichloro-1H-imidazole-2-carboxylic acid

Comparison: 4,5-Dichloro-1H-indazole-3-carboxylic acid is unique due to the presence of two chlorine atoms at positions 4 and 5, which enhances its reactivity and potential biological activities compared to other similar compounds . The dichloro substitution pattern also makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

4,5-dichloro-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-2-4-5(6(3)10)7(8(13)14)12-11-4/h1-2H,(H,11,12)(H,13,14)

InChI Key

HBSOKMAQOIKMAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NN=C2C(=O)O)Cl)Cl

Origin of Product

United States

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